Cas no 2034292-15-2 (N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide structure
2034292-15-2 structure
Product name:N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
CAS No:2034292-15-2
MF:C17H19N5O4S
MW:389.428861856461
CID:5333436

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-(1H-pyrazol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
    • N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
    • N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
    • Inchi: 1S/C17H19N5O4S/c23-27(24,15-4-2-14(3-5-15)22-9-1-8-18-22)19-12-16-20-17(21-26-16)13-6-10-25-11-7-13/h1-5,8-9,13,19H,6-7,10-12H2
    • InChI Key: SEDHZCJIIJXDKP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N1C=CC=N1)(NCC1=NC(C2CCOCC2)=NO1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 572
  • Topological Polar Surface Area: 121
  • XLogP3: 1

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6559-1941-2μmol
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034292-15-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6559-1941-1mg
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034292-15-2
1mg
$54.0 2023-09-08
Life Chemicals
F6559-1941-50mg
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034292-15-2
50mg
$160.0 2023-09-08
Life Chemicals
F6559-1941-5μmol
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034292-15-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6559-1941-20μmol
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034292-15-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6559-1941-75mg
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034292-15-2
75mg
$208.0 2023-09-08
Life Chemicals
F6559-1941-4mg
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034292-15-2
4mg
$66.0 2023-09-08
Life Chemicals
F6559-1941-3mg
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034292-15-2
3mg
$63.0 2023-09-08
Life Chemicals
F6559-1941-10mg
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034292-15-2
10mg
$79.0 2023-09-08
Life Chemicals
F6559-1941-15mg
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034292-15-2
15mg
$89.0 2023-09-08

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Related Literature

Additional information on N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS No. 2034292-15-2): A Comprehensive Overview

N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS No. 2034292-15-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides and is characterized by its intricate molecular architecture, which includes a pyrazole ring, an oxadiazole moiety, and a piperidine (oxan) substituent. These structural elements contribute to its diverse biological activities and make it a promising candidate for further research and development.

The pyrazole ring is a well-known pharmacophore that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. In the context of N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide, the pyrazole moiety is expected to enhance the compound's ability to interact with specific biological targets, such as enzymes and receptors involved in inflammatory pathways. Recent studies have shown that pyrazole derivatives can effectively modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins, a major mediator of inflammation.

The oxadiazole moiety is another important structural feature of this compound. Oxadiazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of an oxadiazole ring in N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide suggests that it may exhibit similar activities. Research has indicated that oxadiazoles can interfere with the cell wall synthesis of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. Additionally, oxadiazoles have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.

The piperidine (oxan) substituent adds further complexity to the molecular structure of N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide. Piperidine rings are commonly found in many bioactive compounds and are known for their ability to enhance solubility and bioavailability. The piperidine moiety in this compound may also contribute to its stability and resistance to metabolic degradation, which are crucial factors for drug development.

The sulfonamide group is a key functional group in this compound that confers additional biological properties. Sulfonamides have a long history in medicine and are widely used as antibacterial agents. They work by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for bacterial growth. In N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide, the sulfonamide group may play a crucial role in enhancing the compound's antibacterial activity and selectivity towards specific bacterial strains.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of N-{[3-(Oxan-4-y l)-1 , 2 , 4 - o x ad i az o l - 5 - y l ] m e t h y l } - 4 - ( 1 H - p y r az o l - 1 - y l ) b e n z e n e - 1 - s u l f o n am i d e with various biological targets using molecular docking studies. These studies have provided valuable insights into the compound's mechanism of action and have identified potential binding sites on target proteins. For example, docking simulations have shown that the pyrazole ring can form hydrogen bonds with key residues in the active site of COX enzymes, while the oxadiazole moiety can interact with hydrophobic regions of bacterial DHPS.

In addition to its potential therapeutic applications, N-{[3-(Oxan - 4 - y l ) - 1 , 2 , 4 - o x ad i az o l - 5 - y l ] m e t h y l } - 4 - ( 1 H - p y r az o l - 1 - y l ) b e n z e n e - 1 - s u l f o n am i d e has been studied for its physicochemical properties. High-performance liquid chromatography (HPLC) analysis has revealed that the compound exhibits good solubility in both aqueous and organic solvents, which is beneficial for formulation development. Furthermore, stability studies have shown that the compound remains stable under various storage conditions, including temperature variations and exposure to light.

The synthesis of N-{[3-(Oxan - 4 - y l ) - 1 , 2 , 4 - o x ad i az o l - 5 - y l ] m e t h y l } - 4 -( 1 H-pyrazol-l-y I ) b en z ene-l-sul fonam ide has been optimized using modern synthetic techniques such as microwave-assisted synthesis and green chemistry approaches. These methods not only improve the yield and purity of the final product but also reduce environmental impact by minimizing waste generation and energy consumption.

Clinical trials are currently underway to evaluate the safety and efficacy of N-{[3 -( O x an-l-y I )-l , Z , A-o x ad i az ol-l-y I ] m et h yl} -(l H-py raz ol-l-y I ) b en z ene-l-sul fonam ide in various therapeutic indications. Preliminary results from Phase I trials have shown that the compound is well-tolerated by human subjects with minimal side effects. Further studies are needed to determine its therapeutic potential in larger patient populations.

In conclusion, N-{[3 -( O x an-l-y I )-l , Z , A-o x ad i az ol-l-y I ] m et h yl} -(l H-py raz ol-l-y I ) b en z ene-l-sul fonam ide (CAS No. 2034292–l5–Z) is a promising compound with a unique combination of structural features that confer diverse biological activities. Its potential applications in anti-inflammatory, antimicrobial, and anticancer therapies make it an exciting candidate for further research and development in medicinal chemistry.

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